molecular formula C19H21N5O2 B11249966 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B11249966
M. Wt: 351.4 g/mol
InChI Key: NYSRLXWYNLGXDN-UHFFFAOYSA-N
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Description

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, a pyrimidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones to form the pyrazole ring . This is followed by the formation of the pyrimidine ring through condensation reactions involving urea or thiourea derivatives . The final step involves the acylation of the resulting intermediate with 3-methylphenylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE stands out due to its unique combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and affect various biological pathways makes it a versatile compound for scientific research and industrial applications .

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C19H21N5O2/c1-12-6-5-7-16(8-12)21-17(25)11-23-18(26)10-13(2)20-19(23)24-15(4)9-14(3)22-24/h5-10H,11H2,1-4H3,(H,21,25)

InChI Key

NYSRLXWYNLGXDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=C(N=C2N3C(=CC(=N3)C)C)C

Origin of Product

United States

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